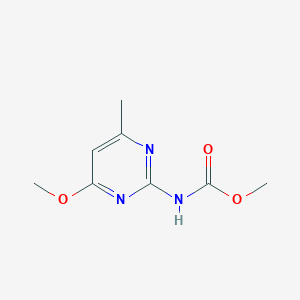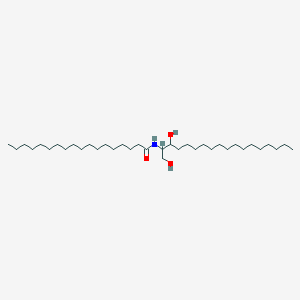
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- is a heterocyclic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the condensation of a methoxy-substituted urea with a suitable diketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone.
Reduction: The compound could be reduced to remove the hydroxyl group or alter the methoxy group.
Substitution: The methoxy group could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.
Scientific Research Applications
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- could have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications due to its structural similarity to nucleic acid bases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and methoxy groups could affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methoxypyrimidin-4(3H)-one: Lacks the methyl group, which could affect its reactivity and applications.
5-Methyl-2-methoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
6-Hydroxy-5-methylpyrimidin-4(3H)-one: Lacks the methoxy group, which might influence its solubility and reactivity.
Uniqueness
The combination of hydroxyl, methoxy, and methyl groups in 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.
Properties
CAS No. |
62091-86-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
InChI Key |
MCLDQRYNTZQRPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(6-Methylpyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B8731597.png)


![2-Methyl-1-[(2-methyl-2-propanyl)oxy]-3-nitrobenzene](/img/structure/B8731637.png)






![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
